molecular formula C19H24O6 B1215066 Radiatin CAS No. 25873-31-8

Radiatin

Cat. No.: B1215066
CAS No.: 25873-31-8
M. Wt: 348.4 g/mol
InChI Key: UAGDSHSRQZJWSQ-HYJBFAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Radiatin (ID 18523) is a plant-derived compound classified as an antitumor and cytotoxic agent, as documented in the Encyclopedia of Traditional Chinese Medicines . Its antitumor activity suggests mechanisms such as apoptosis induction or cell cycle disruption, though further structural and mechanistic studies are required to confirm these hypotheses.

Properties

CAS No.

25873-31-8

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O6/c1-8(2)17(22)25-16-13-10(4)18(23)24-15(13)14(21)9(3)11-6-7-12(20)19(11,16)5/h6-7,9-11,13-16,21H,1H2,2-5H3/t9-,10-,11-,13+,14+,15-,16-,19-/m0/s1

InChI Key

UAGDSHSRQZJWSQ-HYJBFAGTSA-N

SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@@H]3[C@@H](C(=O)O[C@@H]3[C@@H]1O)C)OC(=O)C(=C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C

Other CAS No.

25873-31-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Radiatin with other plant-derived compounds listed in the Encyclopedia of Traditional Chinese Medicines , focusing on pharmacological activities, natural sources, and therapeutic classes.

Compound ID Name Pharmacological Activity Natural Source(s) Therapeutic Class
18523 This compound Antitumor, cytotoxic Various plants (unspecified) Oncology
18527 Ramalic acid Not explicitly stated Snea longissima Undefined
18531 Ranaconitine Not explicitly stated Various plants Undefined
18524/18525 Radicamine A/B α-Glucosidase inhibition Undefined Metabolic disorders (e.g., diabetes)
18526 Raffinose Prebiotic, cryoprotectant Multiple plant species Nutrition, food science

Key Observations:

Pharmacological Diversity: Unlike this compound, compounds like Radicamine A/B and Raffinose exhibit non-oncological activities, highlighting the functional divergence among plant-derived metabolites .

Source Specificity : this compound’s broad plant origin contrasts with Ramalic acid, which is uniquely sourced from Snea longissima. This suggests varying ecological or biosynthetic niches .

Research Gaps : Structural and mechanistic data for this compound are absent in the reviewed literature, unlike radioiodinated compounds (e.g., [¹²⁵I]10 in ), where synthesis and stability data are rigorously documented .

Challenges in Comparative Analysis

Structural Ambiguity : The lack of this compound’s molecular details hinders direct comparisons with synthetic antitumor agents (e.g., EGFR inhibitors in ) or structurally characterized natural products .

Data Reproducibility: As per , synthetic protocols for novel compounds must include reagent sources and purity metrics.

Extraction Complexities: notes challenges in analyzing substances within plant matrices, such as incomplete extraction or chemical degradation, which may affect this compound’s reported efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Radiatin
Reactant of Route 2
Reactant of Route 2
Radiatin

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